5-Ethynylpyridine-2-carbonitrile
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Overview
Description
5-Ethynylpyridine-2-carbonitrile is an organic compound with the molecular formula C8H4N2. It is a derivative of pyridine, featuring an ethynyl group at the 5-position and a cyano group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethynylpyridine-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 2-pyridinecarbonitrile with an ethynylating agent under specific conditions. For instance, the reaction can be carried out using a palladium catalyst in the presence of a base such as potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Oxidation products include carbonyl derivatives.
- Reduction products include primary amines.
- Substitution reactions yield various substituted pyridine derivatives .
Scientific Research Applications
5-Ethynylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-ethynylpyridine-2-carbonitrile involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The ethynyl and cyano groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-Ethynylpyridine: Lacks the cyano group, making it less polar.
5-Cyanopyridine: Lacks the ethynyl group, affecting its reactivity.
5-Ethynylpyridine: Similar structure but without the cyano group.
Uniqueness: 5-Ethynylpyridine-2-carbonitrile is unique due to the presence of both the ethynyl and cyano groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical transformations and applications .
Properties
IUPAC Name |
5-ethynylpyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-2-7-3-4-8(5-9)10-6-7/h1,3-4,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFUVIOOBLULNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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